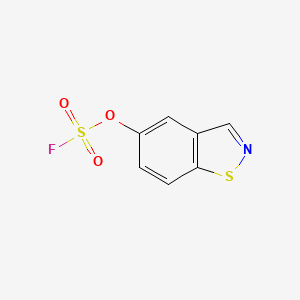

5-Fluorosulfonyloxy-1,2-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluorosulfonyloxy-1,2-benzothiazole is a fascinating chemical compound with immense potential in scientific research. This compound exhibits unique properties that can be harnessed for various applications, enhancing our understanding and advancements in numerous fields.

Wirkmechanismus

Mode of Action

Benzothiazole derivatives have been found to exhibit potential antiviral effects against hsv1 . They may interact with their targets, leading to changes that inhibit the replication, mutation, and adaptation of viruses in host cells .

Biochemical Pathways

Benzothiazole derivatives have been found to affect the replication of viruses . They may interfere with the viral life cycle, inhibiting the formation of viral plaques .

Pharmacokinetics

Benzothiazoles are known to be highly polar substances, which may affect their bioavailability .

Result of Action

Benzothiazole derivatives have been found to exhibit potential antiviral effects, reducing the number of viral plaques by 50–61% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluorosulfonyloxy-1,2-benzothiazole. For instance, benzothiazoles have been detected in water supplies around the world . The presence of these compounds in the environment, particularly water bodies, may affect their bioavailability and efficacy .

Vorbereitungsmethoden

The synthesis of 5-Fluorosulfonyloxy-1,2-benzothiazole involves several steps. One common method is the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization of thioamide or carbon dioxide as raw materials . Another approach involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient method for producing sulfonyl fluorides . Industrial production methods often focus on optimizing these synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

5-Fluorosulfonyloxy-1,2-benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hypervalent iodine reagents, samarium triflate as a reusable acid catalyst, and visible light-mediated synthesis . Major products formed from these reactions include 2-substituted benzothiazoles and other derivatives with significant biological and pharmaceutical activities .

Wissenschaftliche Forschungsanwendungen

5-Fluorosulfonyloxy-1,2-benzothiazole has a wide range of scientific research applications. It is used in the development of fluorescent probes for analyte detection, which can be applied to the detection of substances, analysis of harmful substances, and cell imaging . Additionally, benzothiazole derivatives have shown efficacy as α-glucosidase inhibitors, making them valuable in the treatment of diabetes mellitus type-2 . The compound’s unique properties also make it suitable for use in organic synthesis, chemical biology, drug discovery, and materials science .

Vergleich Mit ähnlichen Verbindungen

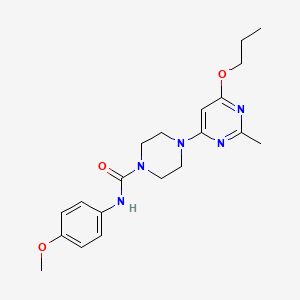

5-Fluorosulfonyloxy-1,2-benzothiazole can be compared with other benzothiazole derivatives, such as 2-mercaptobenzothiazole and 2-aminobenzothiazole . These compounds share similar structural features but differ in their specific substitutions and functional groups. The unique properties of this compound, such as its fluorosulfonyl group, make it distinct and valuable for various applications. Other similar compounds include C-2-substituted benzothiazoles, which have been extensively studied for their biological and pharmaceutical activities .

Eigenschaften

IUPAC Name |

5-fluorosulfonyloxy-1,2-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3S2/c8-14(10,11)12-6-1-2-7-5(3-6)4-9-13-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZZJPKBQQRYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OS(=O)(=O)F)C=NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide](/img/structure/B2988201.png)

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2988202.png)

![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2988209.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2988219.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)